molecular formula C51H79NO13 B14800797 (1R)-1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

(1R)-1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Cat. No.: B14800797
M. Wt: 914.2 g/mol
InChI Key: QFJCIRLUMZQUOT-VAIPXBRLSA-N
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Description

Streptomyces hygroscopicus. It was first discovered in soil samples from Easter Island (Rapa Nui) in the 1970s . Rapamycin is primarily known for its immunosuppressive properties, which led to its use in preventing organ transplant rejection. Additionally, it has antifungal, antitumor, neuroprotective, and lifespan-extending activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rapamycin is synthesized through a complex biosynthetic pathway involving polyketide synthase. The core structure is derived from (4R,5R)-4,5-dihydrocyclohex-1-ene-carboxylic acid, which is extended by polyketide synthase. The resulting linear polyketide chain is cyclized by incorporating pipecolate and further decorated by post-polyketide synthase modification enzymes .

Industrial Production Methods

Industrial production of rapamycin involves fermentation using Streptomyces hygroscopicus. Optimization of the fermentation medium, including the use of cost-effective components like soybean, sugarcane juice, and dried tomato, has been shown to enhance rapamycin production . The fermentation process is followed by extraction and purification to obtain the final product.

Chemical Reactions Analysis

Comparison with Similar Compounds

Rapamycin is unique due to its specific action on the mTOR pathway. Similar compounds include:

Rapamycin stands out due to its broad spectrum of applications and its potent inhibition of the mTOR pathway, which is crucial in various cellular processes.

Properties

Molecular Formula

C51H79NO13

Molecular Weight

914.2 g/mol

IUPAC Name

(1R)-1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

InChI

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/t30?,32?,33?,34?,36?,37?,38?,39?,40?,42?,43?,44?,46?,47?,51-/m1/s1

InChI Key

QFJCIRLUMZQUOT-VAIPXBRLSA-N

Isomeric SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)[C@@]1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC

Origin of Product

United States

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